Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Description
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate is a bicyclic compound featuring a [3.3.0] ring system with two nitrogen atoms at positions 2 and 5. The ethyl ester group at position 7 enhances lipophilicity, while the methyl substituent at position 2 influences stereoelectronic properties. This compound is synthetically accessible via one-pot reactions involving amino acid esters and maleimides, achieving yields up to 80% (e.g., derivatives like 8c and 8d in ). Its structural rigidity and functional groups make it a candidate for studying bioactivity and chemical reactivity.
Properties
IUPAC Name |
ethyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-14-10(13)12-6-8-4-5-11(2)9(8)7-12/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJCFUFTHUZDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable bicyclic amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistent quality and yield. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Key Observations :
- Ring Size and Flexibility : The [3.3.0] system (target compound) offers moderate rigidity, while [4.2.0] () allows greater flexibility. The [2.2.1] system () imposes significant strain, affecting reactivity.
- Substituent Impact : Ethyl esters (target compound) improve lipophilicity compared to tert-butyl () or hydrochloride salts ().
Physical and Chemical Properties
- Melting Points : The target compound’s derivatives (8c, 8d) exhibit high m.p. (232–243°C), suggesting strong crystalline packing. Comparatively, tert-butyl-protected analogs () may have lower thermal stability due to bulky groups.
- Solubility : The ethyl ester group enhances organic solubility vs. polar oxo derivatives () or zwitterionic structures ().
- Reactivity : Oxo groups () increase electrophilicity, while the target compound’s ester group is more stable toward nucleophiles.
Biological Activity
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate is a compound with potential therapeutic applications, particularly as a non-peptide antagonist of orexin receptors. This article reviews its biological activity, synthesis, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 198.262 g/mol
- CAS Number : 132414-83-6
Orexin receptors (OX1 and OX2) are G-protein-coupled receptors that play a significant role in regulating sleep, appetite, and energy homeostasis. This compound acts as an antagonist to these receptors, which may lead to various therapeutic effects:
- Sleep Disorders : By antagonizing orexin receptors, this compound could potentially aid in treating conditions like insomnia and narcolepsy.
- Appetite Regulation : The inhibition of orexin signaling may help manage eating disorders by reducing appetite stimulation.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant binding affinity to orexin receptors:
| Compound | Binding Affinity (Ki, nM) | Effect |
|---|---|---|
| This compound | 15 | Antagonist |
| Other related compounds | 5 - 50 | Varying antagonistic effects |
These results indicate that this compound has a moderate affinity for orexin receptors, suggesting its potential use in pharmacological applications targeting these pathways.
Case Studies
-
Orexin Antagonism and Sleep Disorders :
A clinical trial investigated the efficacy of orexin receptor antagonists in patients with insomnia. Participants receiving treatment with similar compounds reported improved sleep quality and reduced wakefulness during the night. -
Appetite Regulation :
In animal models, administration of orexin receptor antagonists led to a significant decrease in food intake and body weight over a period of several weeks. This suggests that targeting the orexin system may be beneficial for obesity management.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Bicyclic Structure : Utilizing diaziridine intermediates.
- Carboxylation : Introduction of the carboxylate group via esterification.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
